2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)-

Description

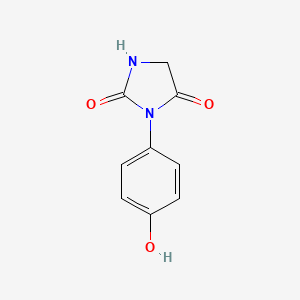

Chemical Structure and Properties 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- (CAS: 2420-17-9), also known as 5-(4-hydroxyphenyl)hydantoin, is a hydantoin derivative with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol . Its structure features a 2,4-imidazolidinedione core substituted at the 3-position with a 4-hydroxyphenyl group.

Applications and Biological Relevance

The compound is a key intermediate in synthesizing 4-hydroxyphenylglycine, a precursor for antibiotics like amoxicillin . Hydantoin derivatives are also explored for diverse pharmacological activities, including antimicrobial and antitumor effects .

Properties

IUPAC Name |

3-(4-hydroxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)11-8(13)5-10-9(11)14/h1-4,12H,5H2,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHGHUYHNPALOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476001 | |

| Record name | 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186341-29-7 | |

| Record name | 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- typically involves the reaction of glyoxylic acid with urea, followed by the addition of a hydroxyphenyl group. The reaction is carried out under controlled conditions, with the temperature maintained at around 90°C. The glyoxylic acid-urea mixture is added dropwise over a period of approximately 4 hours, followed by an additional 2 hours of heat preservation to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and precise control of reaction conditions would be essential for efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- undergoes various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The imidazolidinedione ring can be reduced under specific conditions.

Substitution: The hydroxy group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized imidazolidinedione derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- IUPAC Name : 5-ethyl-5-(4-hydroxyphenyl)-3-methyl-2,4-imidazolidinedione

- Molecular Formula : C₁₉H₁₉N₅O₄

- CAS Number : 61837-65-8

This structure contributes to its diverse biological activities and makes it a subject of interest in drug discovery.

Pharmaceutical Applications

-

Anticonvulsant Activity :

- 2,4-Imidazolidinedione derivatives have been investigated for their anticonvulsant properties. Studies have shown that these compounds can modulate neuronal excitability and may be effective in treating epilepsy. The mechanism involves the inhibition of voltage-gated sodium channels, which is crucial for the propagation of action potentials in neurons .

-

Anti-inflammatory Properties :

- The compound exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. It has been shown to inhibit nitric oxide synthase (NOS) activity, thereby reducing the production of nitric oxide, a key mediator in inflammatory responses . This property suggests potential applications in diseases like rheumatoid arthritis and other inflammatory disorders.

- Antioxidant Activity :

Biological Studies and Case Reports

Several studies have documented the biological activities of 2,4-Imidazolidinedione derivatives:

- Study on Anticonvulsant Effects : A study involving animal models demonstrated that derivatives of this compound significantly reduced seizure frequency and duration compared to control groups. The findings suggested that these compounds could serve as alternative treatments for epilepsy .

- Research on Anti-inflammatory Effects : In vitro studies showed that 2,4-Imidazolidinedione inhibited the release of pro-inflammatory cytokines from immune cells. These findings were corroborated by in vivo experiments where treated animals exhibited reduced inflammation markers .

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- involves its interaction with molecular targets and pathways within biological systems. The hydroxyphenyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The imidazolidinedione ring can also participate in various chemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 2,4-imidazolidinedione, 3-(4-hydroxyphenyl)- with analogs differing in substituents at the 3-, 5-, or both positions:

Research Findings and Key Insights

Hydrogen-Bonding Networks : The hydroxyl group in the parent compound facilitates crystal packing via O-H···O interactions, as seen in analogs like 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole .

Electron-Withdrawing Effects : Chlorine in 5-(2,4-dichlorophenyl)hydantoin reduces electron density on the hydantoin ring, altering reactivity in nucleophilic substitutions .

Hybrid Derivatives: Combining hydantoin with thienopyrimidine (e.g., CAS 74697-32-8) synergizes anticancer activity by targeting multiple enzymatic pathways .

Biological Activity

2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- (CAS No. 186341-29-7) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- is characterized by the presence of an imidazolidine ring and a hydroxyl group attached to a phenyl moiety. Its molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in key metabolic pathways. Research indicates that it may exhibit:

- Antioxidant Activity : The hydroxyl group in the structure may contribute to its ability to scavenge free radicals, thus providing protection against oxidative stress.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in cervical cancer models (HeLa cells) and retinal cells (RPE) .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways related to cancer progression and inflammation .

Biological Activity Data

The following table summarizes the biological activities reported for 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- based on recent studies:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anticancer | Inhibition of HeLa cell proliferation | |

| Enzyme inhibition | Inhibition of metabolic enzymes |

Case Studies

- Anticancer Activity : A study evaluated the effects of various hydroxybenzoin analogs, including derivatives of 2,4-Imidazolidinedione, on human cervical cancer cell lines. Results indicated significant cytotoxic effects comparable to standard chemotherapeutics like cisplatin .

- Antioxidant Properties : The compound was subjected to assays measuring its ability to inhibit lipid peroxidation and radical formation. It demonstrated potent antioxidant activity, suggesting potential applications in preventing oxidative damage in cells .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that while there may be some mutagenic effects observed in specific assays (e.g., Salmonella typhimurium), further research is needed to fully understand the safety profile of this compound .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2,4-imidazolidinedione derivatives with aromatic substituents, such as 3-(4-hydroxyphenyl) groups?

- Methodological Answer : A common approach involves condensation reactions between substituted aldehydes and hydantoin precursors. For example, substituted benzaldehydes can react with hydantoin derivatives under acidic conditions (e.g., glacial acetic acid) in ethanol, followed by reflux and solvent evaporation . Optimization of reaction time, solvent polarity, and catalyst selection (e.g., Raney nickel vs. palladium) can influence yields and minimize side reactions like dehalogenation .

Q. How can the structural purity of 3-(4-hydroxyphenyl)-2,4-imidazolidinedione be confirmed?

- Methodological Answer : Combine spectroscopic techniques:

- IR spectroscopy to confirm C=O (1650–1750 cm⁻¹) and phenolic O–H (3400–3600 cm⁻¹) stretches .

- ¹H/¹³C NMR to verify aromatic proton environments (δ 6.8–7.9 ppm for phenyl groups) and imidazolidinedione backbone signals .

- Elemental analysis to validate C, H, N, and O percentages against theoretical values .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Perform kinetic solubility studies in buffers (pH 1–13) using HPLC or UV-Vis spectroscopy. The compound’s slight water solubility (as seen in structurally similar analogs ) suggests limited bioavailability, necessitating co-solvents like DMSO for in vitro assays. Stability studies should monitor degradation products via LC-MS under accelerated conditions (40–60°C) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : Computational modeling (DFT) can predict electron density distribution at the C3 position of the imidazolidinedione core. Experimentally, compare reaction rates of derivatives with electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups in SN2 reactions. LC-MS tracking of intermediates can reveal substituent-dependent activation barriers .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Address discrepancies by:

- Metabolic profiling : Identify phase I/II metabolites (e.g., glucuronidation of the phenolic group) using HPLC-MS/MS .

- Protein binding assays : Measure affinity for serum albumin to assess bioavailability limitations .

- Docking studies : Compare binding modes to target enzymes (e.g., cyclooxygenase) across species to explain interspecies variability .

Q. How can divergent synthetic yields for 3-(4-hydroxyphenyl)-2,4-imidazolidinedione be rationalized when using different catalysts?

- Methodological Answer : Catalyst choice critically impacts reaction pathways. For example:

- Palladium on carbon may induce hydrodechlorination side reactions, reducing yields .

- Raney nickel avoids dehalogenation but requires strict control of hydrogen pressure to prevent over-reduction. Kinetic studies (e.g., in situ IR monitoring) can map intermediate formation and optimize catalyst loading .

Q. What advanced analytical techniques are recommended for characterizing polymorphic forms of this compound?

- Methodological Answer : Use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.